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Introduction

Pasiniazid, a chemical complex of isoniazid (INH) and para-aminosalicylic acid (PAS),
represents a significant combination therapy in the fight against tuberculosis (TB). While
isoniazid is a potent bactericidal agent, its efficacy can be hampered by rapid metabolism and
the development of resistance. This technical guide delves into the critical role of para-
aminosalicylic acid within this complex, exploring its multifaceted mechanism of action, its
impact on isoniazid's pharmacokinetics, and the synergistic relationship that enhances their
collective antitubercular activity.

Core Components and Individual Mechanisms of
Action

Pasiniazid is formulated in a 1:1 molar ratio of isoniazid and para-aminosalicylic acid. Upon
oral administration, it rapidly dissociates into its constituent components in the gastrointestinal
tract.[1] Understanding the individual actions of INH and PAS is fundamental to appreciating
their combined effect.

Isoniazid (INH)

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase
enzyme, KatG.[2][3] Once activated, INH primarily targets the synthesis of mycolic acids,
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essential components of the Mycobacterium tuberculosis cell wall. The activated form of INH
covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), leading to the
disruption of mycolic acid synthesis and subsequent bacterial cell death.[2][4][5]

Para-Aminosalicylic Acid (PAS)

The mechanism of action of PAS is more complex and involves multiple pathways:

o Folate Pathway Inhibition: As a structural analog of para-aminobenzoic acid (pABA), PAS
competitively inhibits dihydropteroate synthase (DHPS), an essential enzyme in the bacterial
folate synthesis pathway.[6] More recent studies have revealed that PAS can also act as a
prodrug. It is incorporated into the folate pathway by DHPS and dihydrofolate synthase
(DHFS) to generate a hydroxyl dihydrofolate antimetabolite, which in turn inhibits
dihydrofolate reductase (DHFR).[7][8] This disruption of folate metabolism ultimately inhibits
the synthesis of nucleotides and essential amino acids, leading to a bacteriostatic effect.

 [ron Uptake Inhibition: PAS can chelate iron and may inhibit the synthesis of mycobactin, a
siderophore essential for iron acquisition by M. tuberculosis.[6][9] This deprivation of a critical
nutrient further impedes bacterial growth.

« Inhibition of Isoniazid Metabolism: Crucially, PAS has been shown to delay the acetylation of
isoniazid.[1] In humans, INH is primarily metabolized and inactivated by the N-
acetyltransferase 2 (NAT2) enzyme in the liver. By competing for this enzyme or through
other mechanisms, PAS can increase the bioavailability and extend the half-life of active
isoniazid, thereby enhancing its therapeutic effect.

Pharmacokinetics of Pasiniazid Components

The pharmacokinetic profiles of isoniazid and para-aminosalicylic acid are key to
understanding the therapeutic advantages of their combined use in Pasiniazid.
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Para-Aminosalicylic Acid

Parameter Isoniazid (INH)
(PAS)
] Rapidly and well-absorbed )
Absorption Readily absorbed (>90%).[9]
orally.[4]
Time to Peak Plasma
1-2 hours.[4] 1-4 hours.[9]

Concentration (Tmax)

Plasma Half-life (t1/2)

Bimodal due to genetic

polymorphism in acetylation:

Slow acetylators: 2-5 hours; Approximately 1 hour.[9]

Fast acetylators: 0.5-1.6 hours.

[4]

Primarily hepatic acetylation by

] N-acetyltransferase 2 (NAT2) Intestinal and hepatic (>50%),
Metabolism ) ] ] ] ]
to inactive metabolites.[4][10] mainly by acetylation.[9]
[11][12]
50-70% excreted in the urine >80% excreted in the urine
Excretion within 24 hours, primarily as within 24 hours (50% as

metabolites.[4]

acetylated metabolite).[9]

Protein Binding

Low (0-10%).[4]

50-70% (acid form).[9]

Synergistic Efficacy of Isoniazid and Para-
Aminosalicylic Acid

The combination of INH and PAS exhibits a synergistic effect, resulting in enhanced

antitubercular activity beyond the additive effects of the individual drugs. This synergy is

particularly valuable in overcoming low-level isoniazid resistance.
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MIC50 (mg/L) against M. .
Drug(s) . Fold Decrease in MIC50
tuberculosis

Isoniazid (INH) alone 4 N/A
Para-Aminosalicylic Acid (PAS)

0.063 N/A
alone
INH in combination with PAS 0.25 16-fold
PAS in combination with INH 0.008 8-fold

Data from a study on 72 clinical isolates of M. tuberculosis, including pan-susceptible, MDR-
TB, and XDR-TB strains.[7][13][14]

The synergistic activity was observed in 94.4% of the tested isolates, indicating a broad
applicability of this combination.[7][13]

Signaling Pathways and Experimental Workflows
Isoniazid Activation and Mycolic Acid Synthesis
Inhibition
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Caption: Isoniazid activation and mechanism of action.

Para-Aminosalicylic Acid and Folate Pathway Inhibition

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6497846/
https://pubmed.ncbi.nlm.nih.gov/31114264/
https://www.researchgate.net/publication/332345901_Para-aminosalicylic_acid_increases_the_susceptibility_to_isoniazid_in_clinical_isolates_of_Mycobacterium_tuberculosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6497846/
https://pubmed.ncbi.nlm.nih.gov/31114264/
https://www.benchchem.com/product/b1678481?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PAS as a Prodrug
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Caption: Para-aminosalicylic acid's role in folate pathway inhibition.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)

The following is a generalized protocol for determining the MIC of antitubercular drugs using
the broth microdilution method, adapted from established guidelines.

1. Preparation of Bacterial Inoculum: a. Culture Mycobacterium tuberculosis (e.g., H37Rv
reference strain or clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (oleic
acid-albumin-dextrose-catalase) at 37°C until it reaches a turbidity equivalent to a 0.5
McFarland standard.[15] b. Dilute the bacterial suspension 1:50 in fresh 7H9 broth to achieve a
final inoculum density of approximately 1.0-5.0 x 10"5 CFU/mL.[15]

2. Preparation of Drug Dilutions: a. Prepare stock solutions of isoniazid and para-aminosalicylic
acid in appropriate solvents (e.g., water for INH, and a slightly alkaline solution for PAS). b.
Perform serial two-fold dilutions of each drug in a 96-well microtiter plate containing 100 uL of
7H9 broth per well to achieve the desired concentration range. For combination studies, serial
dilutions of one drug are made in the presence of a fixed concentration of the second drug.

3. Inoculation and Incubation: a. Inoculate each well (except for a sterile control well) with 100
uL of the prepared bacterial suspension. b. Include a growth control well containing no drug. c.
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Seal the plates and incubate at 37°C for 7-21 days, or until growth is visible in the growth
control well.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the drug that
completely inhibits the visible growth of M. tuberculosis.[15] b. For quantitative assessment, a
redox indicator such as AlamarBlue or resazurin can be added, where a color change indicates
bacterial growth.

In Vitro Drug Metabolism Study Using Human Liver
Microsomes

This protocol outlines a general procedure for assessing the metabolism of isoniazid in the
presence and absence of para-aminosalicylic acid.

1. Materials: a. Human liver microsomes (pooled from multiple donors). b. NADPH regenerating
system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). c.
Phosphate buffer (e.g., 100 mM, pH 7.4). d. Isoniazid and para-aminosalicylic acid. e.
Acetonitrile or other suitable organic solvent for reaction termination. f. LC-MS/MS system for
analysis.

2. Incubation Procedure: a. Pre-warm a solution containing human liver microsomes (e.g., 0.5
mg/mL protein concentration) and phosphate buffer at 37°C. b. Add isoniazid to the microsomal
solution at a clinically relevant concentration. For the test condition, also add para-
aminosalicylic acid. c. Initiate the metabolic reaction by adding the NADPH regenerating
system. d. Incubate the mixture at 37°C with gentle agitation. e. At various time points (e.g., O,
5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction
by adding an equal volume of cold acetonitrile. f. Include control incubations without the
NADPH regenerating system to account for non-enzymatic degradation.

3. Sample Analysis: a. Centrifuge the terminated reaction mixtures to precipitate the proteins. b.
Analyze the supernatant for the concentrations of isoniazid and its primary metabolite,
acetylisoniazid, using a validated LC-MS/MS method.

4. Data Analysis: a. Plot the concentration of isoniazid over time for both conditions (with and
without PAS). b. Calculate the rate of isoniazid metabolism in both conditions. A slower rate of
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metabolism in the presence of PAS would provide evidence for its inhibitory effect on isoniazid
acetylation.

Conclusion

The role of para-aminosalicylic acid in Pasiniazid extends beyond its intrinsic bacteriostatic
activity. By interfering with the folate pathway and potentially iron uptake in M. tuberculosis,
PAS contributes directly to the overall antitubercular effect. More significantly, its ability to inhibit
the metabolic inactivation of isoniazid leads to a synergistic interaction, enhancing the potency
and prolonging the action of this key bactericidal agent. This comprehensive understanding of
the interplay between para-aminosalicylic acid and isoniazid underscores the rationale for their
combined use in Pasiniazid and provides a foundation for the continued development of
effective combination therapies for tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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